
1,3-Bis(ethylsulfanyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(ethylsulfanyl)propan-2-OL is an organic compound with the molecular formula C7H16OS2 It is characterized by the presence of two ethylsulfanyl groups attached to a propan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(ethylsulfanyl)propan-2-OL can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dichloropropan-2-ol with sodium ethylsulfide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(ethylsulfanyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thioether compound.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylsulfide (NaSEt), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioether derivatives
Substitution: Various substituted thioethers
Applications De Recherche Scientifique
1,3-Bis(ethylsulfanyl)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(ethylsulfanyl)propan-2-OL and its derivatives involves interactions with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of enzymes involved in the biosynthesis of fungal cell membranes. The compound may also interact with other cellular components, leading to disruption of cellular processes and eventual cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties and used in the development of fluconazole analogues.
1,3-Bis(benzotriazol-1-yl)-propan-2-ol: Exhibits antifungal activity and is used in the synthesis of metal complexes with potential biological applications.
Uniqueness
1,3-Bis(ethylsulfanyl)propan-2-OL is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of sulfur-containing molecules and for exploring new chemical and biological activities.
Propriétés
Numéro CAS |
202525-47-1 |
|---|---|
Formule moléculaire |
C7H16OS2 |
Poids moléculaire |
180.3 g/mol |
Nom IUPAC |
1,3-bis(ethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C7H16OS2/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
ARXLDZDVKAODES-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(CSCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
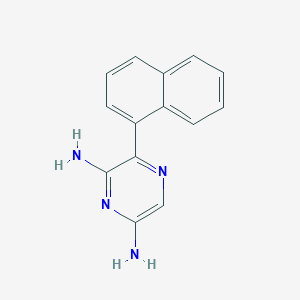
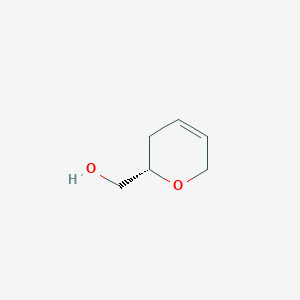
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
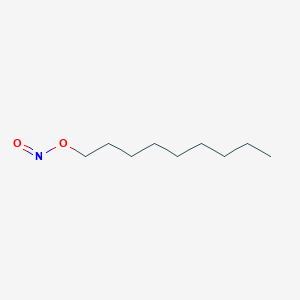

![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
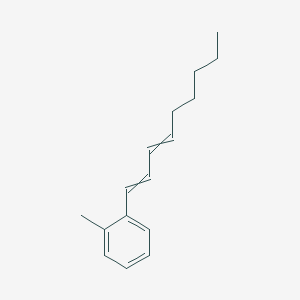

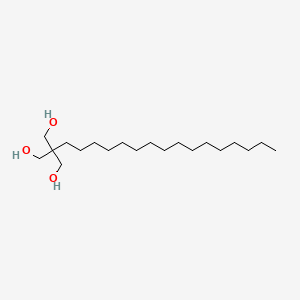
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
